![molecular formula C10H14Cl2FN B1484584 [3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2098111-67-0](/img/structure/B1484584.png)
[3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Overview
Description
3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride, also known as CFPMA, is an organic compound that has been studied for its potential applications in scientific research. CFPMA is a derivative of aniline, which is an aromatic amine that is found in many organic compounds and is used in the synthesis of various drugs. CFPMA has been studied for its ability to interact with various biological systems, and its potential applications in scientific research have been explored.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown that derivatives of chlorophenyl and fluorophenyl compounds exhibit significant antibacterial activity. For example, the synthesis and antibacterial evaluation of amine oxalates derived from similar structural frameworks have been reported. These studies have demonstrated that some of these compounds possess high antibacterial activity, suggesting potential applications in developing new antibacterial agents (Arutyunyan et al., 2012).
Antitumor and Cytotoxic Agents
Compounds structurally related to the queried molecule have been investigated for their potential as antitumor drugs. For instance, N-methyl-bis (3-mesyloxypropyl)amine hydrochloride has been studied for its mode of action against Bacillus subtilis, indicating its use as an antitumor drug with activity against certain bacteria (Shimi & Shoukry, 1975).
Corrosion Inhibition
Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies utilize electrochemical measurements, surface analysis, and theoretical methods to understand the interaction mechanisms between inhibitors and metal surfaces, offering insights into material protection techniques (Boughoues et al., 2020).
Drug Synthesis and Modification
The synthesis of specific amine hydrochlorides, including modifications and reactions with various compounds, has been explored for the development of novel pharmacological agents. These synthetic approaches can lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties (Anderson, Burks, & Harruna, 1988).
Molecular Structure and Chemical Interaction Studies
The structural characterization and investigation of novel compounds through techniques such as X-ray crystallography and NMR spectroscopy contribute to understanding their chemical behavior and potential applications. Studies focusing on the molecular structure, spectroscopic properties, and quantum chemical analyses of compounds provide valuable insights for designing targeted chemical reactions and applications (Fatma et al., 2017).
properties
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-13-7-9(12)6-8-4-2-3-5-10(8)11;/h2-5,9,13H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJNUFBNWNLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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